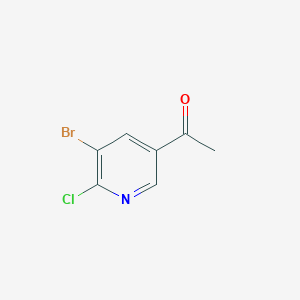
3,4-Dimethylpicolinic acid
Übersicht
Beschreibung
3,4-Dimethylpicolinic acid is an organic compound that belongs to the class of picolinic acids It is a derivative of pyridine, characterized by the presence of two methyl groups at the 3rd and 4th positions of the pyridine ring and a carboxylic acid group at the 2nd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylpicolinic acid typically involves the methylation of picolinic acid. One common method is the Friedel-Crafts alkylation, where picolinic acid is treated with methylating agents such as methyl iodide in the presence of a strong base like sodium hydride. The reaction is carried out under reflux conditions to ensure complete methylation at the desired positions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium on carbon can be used to facilitate the methylation reaction. The process is optimized to minimize by-products and maximize the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Dimethylpicolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products:
Oxidation: Formation of 3,4-dimethylpyridine-2,3-dicarboxylic acid.
Reduction: Formation of 3,4-dimethylpicolinic alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3,4-Dimethylpicolinic acid has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals
Biology: The compound is investigated for its role in biological systems, particularly in the study of enzyme inhibition and metal ion chelation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of metal ion-related disorders.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism by which 3,4-Dimethylpicolinic acid exerts its effects involves its ability to chelate metal ions. The carboxylic acid group and the nitrogen atom in the pyridine ring coordinate with metal ions, forming stable complexes. These complexes can inhibit the activity of metalloenzymes by blocking the active sites, thereby modulating various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Picolinic acid: Lacks the methyl groups, making it less hydrophobic and with different chelation properties.
2,6-Dimethylpicolinic acid: Has methyl groups at different positions, leading to variations in chemical reactivity and biological activity.
Nicotinic acid: An isomer with the carboxylic acid group at the 3rd position, widely known for its role in human nutrition as vitamin B3.
Uniqueness: 3,4-Dimethylpicolinic acid is unique due to the specific positioning of the methyl groups, which influences its chemical reactivity and ability to form complexes with metal ions. This makes it particularly useful in applications requiring selective metal ion chelation and in the synthesis of specialized organic compounds.
Eigenschaften
IUPAC Name |
3,4-dimethylpyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-3-4-9-7(6(5)2)8(10)11/h3-4H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGSCFQLIWUDQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(2-Benzyl-4-chlorophenoxy)ethyl]amine hydrochloride](/img/structure/B3090391.png)







![9-Methyl-2,9-diazaspiro[5.5]undecane](/img/structure/B3090478.png)


![3h-Imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3090491.png)
![Ethyl 2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B3090501.png)

